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molecular formula C14H19BO3 B061092 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone CAS No. 171364-81-1

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

Cat. No. B061092
M. Wt: 246.11 g/mol
InChI Key: BATKIZWNRQGSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07034045B1

Procedure details

4-Iodo acetophenone (10.00 g, 40.64 mmol), PdCl2(dppf).CH2Cl2 (1.00 g, 1.22 mmol) dry dioxane (160 mL) and Et3N (17.0 mL, 121.96 mmol) were combined in a dry flask which had been purged with N2 several times. Pinacol borane (8.80 mL, 60.96 mmol) was added and the reaction mixture was heated at reflux for 4 h then cooled to ambient temperature, poured into Diethyl ether (250 mL) and extracted with H2O and washed with brine. The Diethyl ether was dried (MgSO4), filtered and the filtrate concentrated in vacuo. Purification by gradient chromatography on silica (hexane, 5% EtOAc/hexane) followed by recrystallization (hexane) gave 6.4 g (64%) of the intermediate title compound as a white powder.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7](I)=[CH:6][CH:5]=1)=[O:3].C(Cl)Cl.CCN(CC)CC.[BH3:21].[OH:22][C:23]([C:26]([OH:29])([CH3:28])[CH3:27])([CH3:25])[CH3:24]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(OCC)C>[CH3:24][C:23]1([CH3:25])[C:26]([CH3:28])([CH3:27])[O:29][B:21]([C:7]2[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH3:1])=[CH:5][CH:6]=2)[O:22]1 |f:3.4,5.6.7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)I
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
17 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
8.8 mL
Type
reactant
Smiles
B.OC(C)(C)C(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which had been purged with N2 several times
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with H2O
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The Diethyl ether was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by gradient chromatography on silica (hexane, 5% EtOAc/hexane)
CUSTOM
Type
CUSTOM
Details
followed by recrystallization (hexane)

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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